molecular formula C27H25N3O B11155357 (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11155357
M. Wt: 407.5 g/mol
InChI Key: XQWKHYQMVXHUNT-UHFFFAOYSA-N
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Description

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound with a unique structure that combines a benzylpiperidine moiety with a pyridyl-quinolyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential for developing new antibiotics to combat drug-resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to other known anticancer agents positions it as a candidate for further exploration in cancer therapy.

Neurokinin Receptor Antagonism

Another area of interest is the compound's role as a neurokinin receptor antagonist. This activity suggests potential applications in treating neurodegenerative disorders and psychiatric conditions such as anxiety and depression. The modulation of neurotransmitter systems through neurokinin receptor interaction could provide therapeutic benefits in these areas.

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as a new antibiotic.
  • Neurokinin Receptor Modulation : Research indicated that this compound could modulate neurokinin receptors, showing promise in treating anxiety disorders.
  • Anticancer Studies : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, supporting its development as an anticancer agent.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is unique due to its combination of structural elements, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Biological Activity

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is a synthetic organic compound that combines several structural motifs, including a piperidine ring, a benzyl group, and both pyridine and quinoline functionalities. This unique combination allows the compound to interact with various biological targets, leading to diverse pharmacological activities.

Chemical Structure

The compound's structure can be represented as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzyl Group : A phenyl group attached to a methylene (-CH2-) bridge.
  • Pyridine and Quinoline Functionalities : Heterocyclic aromatic compounds that contribute to the compound's reactivity and binding properties.

Biological Activity

Research indicates that This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that compounds with structural similarities to This compound often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Binding Affinity Studies

Binding affinity studies have indicated that This compound interacts with various receptors and enzymes, which is crucial for determining its therapeutic potential. For instance, it has shown promising results in binding assays related to dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Cell culture experiments demonstrated that the compound inhibits the growth of certain cancer cell lines, indicating potential anticancer activity.
  • Animal Models : In vivo studies using rodent models have shown that administration of This compound leads to reduced tumor size in xenograft models, further supporting its anticancer potential.
  • Mechanistic Insights : Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its role as a pro-apoptotic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Quinoline DerivativesQuinoline ringAntimicrobial
Pyridine-based CompoundsPyridine ringNeuroprotective
Piperidine AnaloguesPiperidine ringDiverse pharmacological activities

The combination of these three structural motifs in This compound may enhance its bioactivity compared to compounds containing only one or two of these features.

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H25N3O/c31-27(30-16-13-21(14-17-30)18-20-8-2-1-3-9-20)23-19-26(25-12-6-7-15-28-25)29-24-11-5-4-10-22(23)24/h1-12,15,19,21H,13-14,16-18H2

InChI Key

XQWKHYQMVXHUNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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